Cloxacepride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cloxacepride is a small molecule drug known for its role as a calmodulin antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of immune system and respiratory diseases such as asthma . The molecular formula of this compound is C22H27Cl2N3O4 .
Vorbereitungsmethoden
The synthesis of cloxacepride involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Cloxacepride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .
Wissenschaftliche Forschungsanwendungen
Cloxacepride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a calmodulin antagonist in various biochemical assays to study calcium signaling pathways.
Biology: Investigated for its effects on mast cells and its potential as an antiallergic agent.
Medicine: Explored for its therapeutic potential in treating asthma and other respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
Cloxacepride exerts its effects by antagonizing calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. By inhibiting calmodulin, this compound disrupts calcium signaling pathways, leading to reduced histamine release from mast cells and other immune responses . This mechanism is particularly relevant in its potential use as an antiallergic and anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Cloxacepride is similar to other calmodulin antagonists, such as trifluoperazine and calmidazolium. it is unique in its specific chemical structure and its potent antiallergic properties . Other similar compounds include:
Trifluoperazine: A phenothiazine derivative used as an antipsychotic and calmodulin antagonist.
Calmidazolium: A potent calmodulin antagonist used in biochemical research.
This compound stands out due to its oral activity and specific therapeutic potential in respiratory diseases .
Eigenschaften
CAS-Nummer |
65569-29-1 |
---|---|
Molekularformel |
C22H27Cl2N3O4 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
5-chloro-4-[[2-(4-chlorophenoxy)acetyl]amino]-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27Cl2N3O4/c1-4-27(5-2)11-10-25-22(29)17-12-18(24)19(13-20(17)30-3)26-21(28)14-31-16-8-6-15(23)7-9-16/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,25,29)(H,26,28) |
InChI-Schlüssel |
VZNJZQAFQDEJOO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
Synonyme |
cloxacepride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.